N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
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Overview
Description
Starting Materials: The thieno[3,4-b][1,4]dioxine core is then functionalized with a carboxamide group. This can be done by reacting the core with an appropriate amine, such as 3-chloroaniline.
Reaction Conditions: The reaction is typically performed in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide typically involves the following steps:
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Formation of the Thieno[3,4-b][1,4]dioxine Core
Starting Materials: The synthesis begins with the preparation of the thieno[3,4-b][1,4]dioxine core. This can be achieved through the cyclization of appropriate precursors such as 2,3-dihydroxythiophene derivatives.
Reaction Conditions: The cyclization reaction is usually carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Products: Oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
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Reduction
Reagents and Conditions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction of the carboxamide group can yield the corresponding amine.
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Substitution
Reagents and Conditions: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group. Common reagents include nucleophiles such as amines or thiols.
Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as a pharmacophore in drug design. It may be investigated for its activity against various biological targets, including enzymes and receptors.
Antimicrobial Activity: Preliminary studies may explore its efficacy against bacterial or fungal pathogens.
Industry
Polymer Science: The compound can be used as a monomer or comonomer in the synthesis of polymers with specific properties.
Electronics: Its electronic properties may be harnessed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide exerts its effects depends on its specific application:
Biological Targets: In pharmacological applications, the compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Pathways Involved: The pathways involved would depend on the biological target. For instance, if the compound acts as an enzyme inhibitor, it may interfere with a metabolic pathway, leading to the accumulation or depletion of specific metabolites.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide: Similar structure but with a chlorine atom at the 2-position of the phenyl ring.
N-(3-bromophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide: Similar structure but with a bromine atom instead of chlorine.
N-(3-chlorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide: Similar structure but with a benzo[b][1,4]dioxine core instead of a thieno[3,4-b][1,4]dioxine core.
Uniqueness
Structural Features: The presence of both sulfur and oxygen atoms in the thieno[3,4-b][1,4]dioxine core provides unique electronic properties compared to similar compounds with only oxygen or sulfur.
Functional Group Positioning: The specific positioning of the carboxamide group and the 3-chlorophenyl substituent can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-8-2-1-3-9(6-8)15-13(16)12-11-10(7-19-12)17-4-5-18-11/h1-3,6-7H,4-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLPABMOMBFGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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